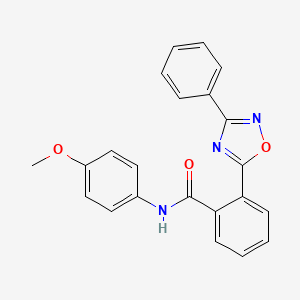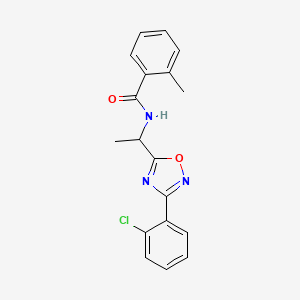![molecular formula C21H26N2O4S B7706735 N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B7706735.png)
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylethyl group, a piperidinylsulfonyl group, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 4-(piperidin-1-ylsulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using 2-phenylethylamine.
Final Assembly: The final compound is obtained by coupling the phenoxyacetamide intermediate with the phenylethylamine derivative under appropriate reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: can be compared with other similar compounds, such as:
- N-(2-phenylethyl)-2-[4-(morpholin-1-ylsulfonyl)phenoxy]acetamide
- N-(2-phenylethyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide
These compounds share similar structural features but differ in the nature of the sulfonyl group. The uniqueness of This compound lies in its specific piperidinylsulfonyl group, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(22-14-13-18-7-3-1-4-8-18)17-27-19-9-11-20(12-10-19)28(25,26)23-15-5-2-6-16-23/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYJYDYAFAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7706659.png)
![2-chloro-N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7706666.png)
![1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}pentan-1-one](/img/structure/B7706670.png)
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B7706674.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B7706691.png)

![1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7706701.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline](/img/structure/B7706718.png)
![2-phenyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7706722.png)



![N-methyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7706747.png)
